![molecular formula C18H12BrNO3S B4959569 N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide, also known as DBFS, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane protein that is overexpressed in many solid tumors, making it an attractive target for cancer therapy. DBFS has shown promising results in preclinical studies and is currently being investigated for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide involves the inhibition of CA IX, which is overexpressed in many solid tumors. CA IX plays a key role in the regulation of pH in cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment. By inhibiting CA IX, N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide disrupts this pH regulation, leading to cancer cell death.
Biochemical and Physiological Effects
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has been shown to have anti-inflammatory properties and may have potential as a treatment for other diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX. However, N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide is not a suitable option for all types of cancer, as CA IX expression varies widely among different tumor types. Additionally, N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide may have limited efficacy in tumors that have developed resistance to other anticancer agents.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of focus is the optimization of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide dosing and delivery methods to improve its efficacy and reduce toxicity. Finally, further investigation is needed to determine the potential of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide as a diagnostic tool for solid tumors.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide involves several steps, starting with the reaction of 4-bromophenylboronic acid with 2,3-dibromobenzene to form the intermediate dibenzo[b,d]furan. The dibenzo[b,d]furan is then reacted with sulfonamide to form N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide. The synthesis of N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has been optimized for high yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have demonstrated that N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide reduces tumor growth and metastasis in animal models of cancer. N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide has also been investigated for its potential as a diagnostic tool, as CA IX expression is a biomarker for many solid tumors.
Propriétés
IUPAC Name |
N-(4-bromophenyl)dibenzofuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3S/c19-12-5-7-13(8-6-12)20-24(21,22)14-9-10-18-16(11-14)15-3-1-2-4-17(15)23-18/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWTWDIWOIONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)dibenzofuran-2-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.